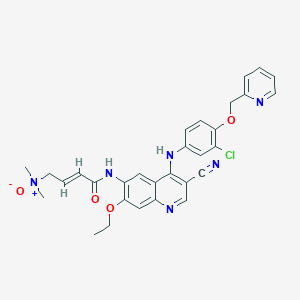

Neratinib dimethylamine N-oxide

描述

Neratinib dimethylamine N-oxide is a potent, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase. This compound has shown significant potential in the treatment of HER-2 positive breast cancer and other malignancies. It is a derivative of neratinib, which is known for its ability to block signal transduction pathways that promote cancer cell proliferation .

作用机制

Target of Action

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase . The primary targets of this compound are the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell growth and differentiation .

Mode of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib affects the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell proliferation and survival, so their inhibition can lead to reduced tumor growth .

Pharmacokinetics

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .

Result of Action

The result of Neratinib’s action is the inhibition of tumor growth. It exhibits antitumor action against carcinomas that are positive for EGFR, HER2, and HER4 . In clinical studies, Neratinib has shown efficacy in the treatment of early-stage HER2-positive breast cancer, following adjuvant trastuzumab-based therapy .

Action Environment

The action of Neratinib can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can increase the bioavailability of the drug . Additionally, the use of certain medications, such as proton pump inhibitors, can significantly reduce the bioavailability of Neratinib . Therefore, these factors should be considered when administering Neratinib to ensure optimal efficacy.

生化分析

Biochemical Properties

Neratinib Dimethylamine N-Oxide, like its parent compound Neratinib, is likely to interact with the EGFR family; ErbB1, ErbB2, and ErbB4, inhibiting the tyrosine kinase activity of these receptors . This interaction prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Cellular Effects

This compound, as a metabolite of Neratinib, may share similar cellular effects. Neratinib has shown to have an impact on various types of cells and cellular processes. For instance, it has been found to restore pancreatic β-cells in diabetes . In cancer cells, Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer .

Molecular Mechanism

This compound’s molecular mechanism of action is likely similar to that of Neratinib. Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Temporal Effects in Laboratory Settings

While specific studies on this compound’s temporal effects are limited, research on Neratinib has shown that it causes persistent histological damage in the gastrointestinal tract of mice after 12 days of treatment . Such damages were not recovered even after 6 days without Neratinib treatment .

Dosage Effects in Animal Models

In animal models, a dose of 50 mg/kg of Neratinib caused diarrhea in all animals and 23% less weight gained . As this compound is a metabolite of Neratinib, it might exhibit similar dosage effects.

Metabolic Pathways

This compound is likely to be involved in the metabolic pathways of Neratinib. Neratinib is mainly metabolized via CYP3A4 . The major enzyme metabolizing Neratinib in mice, Cyp3a11, was found to be reduced in the small intestine after Neratinib treatment .

Transport and Distribution

Neratinib, its parent compound, has an apparent volume of distribution at steady state of 6433 L , suggesting it may be widely distributed in the body.

准备方法

Synthetic Routes and Reaction Conditions

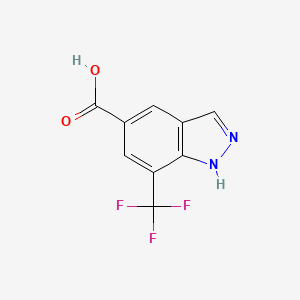

Neratinib dimethylamine N-oxide can be synthesized through a multi-step process. One common method involves the reaction of neratinib with 3-chloro-benzenecarboperoxoic acid in dichloromethane at room temperature for four hours. This is followed by treatment with sodium bicarbonate in a mixture of dichloromethane and water . The resulting product is purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

化学反应分析

Types of Reactions

Neratinib dimethylamine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Substitution: It can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include peroxides such as 3-chloro-benzenecarboperoxoic acid.

Substitution: Reagents like sodium bicarbonate are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which are often studied for their pharmacological properties .

科学研究应用

Neratinib dimethylamine N-oxide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of irreversible tyrosine kinase inhibitors.

Biology: Researchers use it to investigate the molecular mechanisms of HER-2 inhibition and its effects on cancer cell signaling pathways.

Medicine: The compound is being explored for its potential in treating HER-2 positive breast cancer and other cancers with overexpressed HER-2 receptors

Industry: It is utilized in the development of new anticancer drugs and therapeutic strategies.

相似化合物的比较

Similar Compounds

Lapatinib: Another HER-2 inhibitor, but it is reversible and has a different binding mechanism.

Afatinib: An irreversible inhibitor like neratinib dimethylamine N-oxide, but it targets both HER-2 and epidermal growth factor receptor (EGFR).

Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness

This compound is unique due to its irreversible binding to the HER-2 receptor, which provides a prolonged inhibitory effect compared to reversible inhibitors. This characteristic makes it particularly effective in treating cancers that overexpress HER-2 .

属性

IUPAC Name |

(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVEVQWSRJACN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376615-55-2 | |

| Record name | Neratinib dimethylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERATINIB DIMETHYLAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUH15J9Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

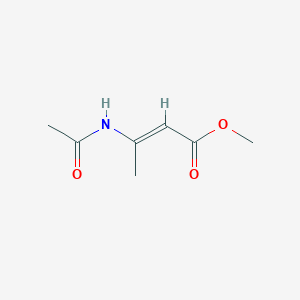

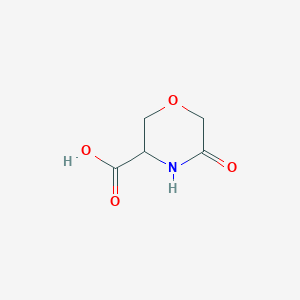

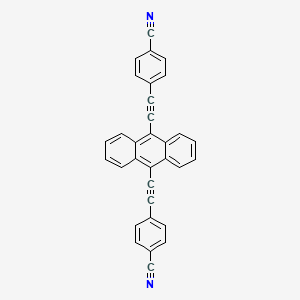

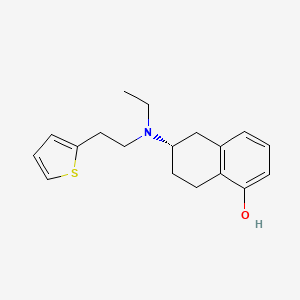

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)